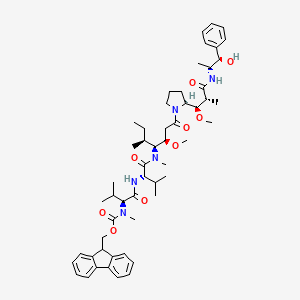

Fmoc-MMAE

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H77N5O9/c1-13-34(6)48(44(66-11)30-45(60)59-29-21-28-43(59)50(67-12)35(7)51(62)55-36(8)49(61)37-22-15-14-16-23-37)57(9)53(64)46(32(2)3)56-52(63)47(33(4)5)58(10)54(65)68-31-42-40-26-19-17-24-38(40)39-25-18-20-27-41(39)42/h14-20,22-27,32-36,42-44,46-50,61H,13,21,28-31H2,1-12H3,(H,55,62)(H,56,63)/t34-,35+,36+,43-,44+,46-,47-,48-,49+,50+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBRLIYBOHHIZKY-NMDVRVFRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H77N5O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

940.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

474645-26-6 | |

| Record name | L-Valinamide, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-valyl-N-[(1S,2R)-4-[(2S)-2-[(1R,2R)-3-[[(1R,2S)-2-hydroxy-1-methyl-2-phenylethyl]amino]-1-methoxy-2-methyl-3-oxopropyl]-1-pyrrolidinyl]-2-methoxy-1-[(1S)-1-methylpropyl]-4-oxobutyl]-N-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=474645-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

The Critical Role of the Fmoc Group in MMAE Synthesis and Antibody-Drug Conjugate Development: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monomethyl auristatin E (MMAE) is a potent synthetic antineoplastic agent integral to the design of numerous antibody-drug conjugates (ADCs). Its high cytotoxicity necessitates precise control during synthesis and conjugation to a monoclonal antibody to ensure targeted delivery to cancer cells. This guide delves into the pivotal role of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group in the synthesis of MMAE-based payloads. The Fmoc group serves as a temporary shield for the N-terminal amine of MMAE or its linker derivatives, preventing unwanted side reactions and enabling the sequential construction of complex drug-linker constructs. This document provides a comprehensive overview of the chemical principles, experimental protocols, and quantitative data associated with the use of the Fmoc group in this context. Furthermore, it visualizes the intricate signaling pathways of MMAE's mechanism of action and the detailed experimental workflows involved in ADC production.

Introduction: MMAE and the Imperative for Controlled Synthesis

Monomethyl auristatin E (MMAE) is a synthetic analogue of the natural product dolastatin 10.[1] It functions as a powerful antimitotic agent by inhibiting tubulin polymerization, a critical process for cell division.[2] This potent cytotoxicity, however, renders MMAE unsuitable for systemic administration as a standalone drug.[1] To harness its therapeutic potential while mitigating off-target toxicity, MMAE is employed as a payload in antibody-drug conjugates (ADCs). ADCs are a class of targeted therapies that utilize a monoclonal antibody to selectively deliver a cytotoxic agent to cancer cells expressing a specific surface antigen.[3]

The synthesis of an ADC is a multi-step process that involves the preparation of the cytotoxic payload, a linker molecule, and the antibody, followed by their conjugation. The intricate structure of MMAE, a peptide derivative, necessitates a carefully orchestrated synthetic strategy to ensure its chemical integrity and to allow for its precise attachment to a linker. This is where the strategic use of protecting groups, particularly the Fmoc group, becomes paramount.

The Role of the Fmoc Group in MMAE Synthesis

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile amine protecting group widely used in solid-phase peptide synthesis (SPPS) and solution-phase synthesis.[4] Its primary function is to temporarily block a reactive amine group, preventing it from participating in unintended chemical reactions.[5] In the context of MMAE, the Fmoc group is typically used to protect the N-terminal amine of the auristatin peptide or a linker-MMAE conjugate during synthesis.[6]

The key advantages of using the Fmoc group in this application include:

-

Orthogonality: The Fmoc group is stable under the acidic conditions often used to remove other protecting groups (e.g., Boc, Trt), allowing for selective deprotection strategies.[5]

-

Mild Deprotection Conditions: The Fmoc group can be readily removed under mild basic conditions, typically using a solution of piperidine in an organic solvent like dimethylformamide (DMF).[4] This gentle deprotection protocol preserves the integrity of the often-sensitive MMAE molecule and the linker.

-

Facilitation of Stepwise Synthesis: By protecting the N-terminus, the Fmoc group allows for the controlled, stepwise addition of amino acids or linker components to the C-terminus of the growing peptide chain, preventing self-polymerization and other side reactions.[7][]

The general strategy involves protecting the N-terminal amine of the desired peptide fragment with the Fmoc group, carrying out the necessary coupling reactions at the C-terminus, and then removing the Fmoc group to expose the amine for the next reaction step, such as conjugation to a linker or an antibody.

Quantitative Data on Fmoc Protection and Deprotection

The efficiency of the Fmoc protection and deprotection steps is critical for the overall yield and purity of the final drug-linker conjugate. The choice of base, its concentration, and the reaction time for deprotection can significantly impact the outcome.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Reference |

| Fmoc Deprotection Reagent | 20% Piperidine in DMF | 20% Diethylamine in DMF | 20% Morpholine in DMF | [4] |

| Typical Reaction Time | 5-20 minutes | 1-2 hours | > 2 hours | [4] |

| Relative Efficiency | High | Moderate | Low | [4] |

| Side Reactions | Minimal with short reaction times | Potential for side reactions with prolonged exposure | Slower reaction may lead to incomplete deprotection | [4] |

| Synthesis Step | Product | Yield | Purity | Reference |

| Fmoc-Val-Cit-PAB-OH Synthesis | Fmoc-Val-Cit-PAB-OH | 85% | Not specified | [9] |

| MMAE Conjugation to Linker | Fmoc-VC-PAB-MMAE | 78% | >95% | [6] |

| Peptide-Linker-MMAE Conjugation | NH2-PDC-1 | 78% | >99% | [7] |

| Peptide-Linker-MMAE Conjugation | DOTA-PDC-1 | 89% | >99% | [7] |

Experimental Protocols

Synthesis of Fmoc-Val-Cit-PAB-MMAE

This protocol describes the synthesis of a common linker-payload conjugate where MMAE is attached to a valine-citrulline (Val-Cit) dipeptide linker, which is cleavable by cathepsin B, an enzyme often overexpressed in the tumor microenvironment. The N-terminus of the valine is protected by an Fmoc group.

Materials:

-

Fmoc-Val-Cit-PAB-OH (Fmoc-protected linker)

-

Monomethyl auristatin E (MMAE)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N'-Diisopropylethylamine (DIPEA)

-

1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

-

Anhydrous Dimethylformamide (DMF)

-

Anhydrous Pyridine

-

Diethyl ether

-

Dichloromethane (DCM)

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system

Procedure:

-

Dissolution: Dissolve Fmoc-Val-Cit-PAB-OH (1.0 equiv), MMAE (1.0 equiv), and HOBt (1.0 equiv) in anhydrous DMF.[6]

-

Activation: Add HATU (1.0 equiv) and DIPEA (2.0 equiv) to the solution.[7]

-

Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by RP-HPLC. The reaction is typically complete within 1-2 hours.[6]

-

Purification: Once the reaction is complete, purify the crude product by semi-preparative RP-HPLC to obtain the desired Fmoc-Val-Cit-PAB-MMAE.[6]

-

Lyophilization: Lyophilize the purified product to obtain a solid. The typical yield is around 78%.[6]

Fmoc Deprotection of Fmoc-Val-Cit-PAB-MMAE

Materials:

-

Fmoc-Val-Cit-PAB-MMAE

-

20% (v/v) Piperidine in DMF

-

Anhydrous DMF

Procedure:

-

Dissolution: Dissolve Fmoc-Val-Cit-PAB-MMAE (1.0 equiv) in anhydrous DMF.[6]

-

Deprotection: Add 20% piperidine in DMF (20 equiv) to the solution.[6]

-

Reaction: Stir the solution at room temperature for 20 minutes.[6]

-

Work-up: After the reaction is complete, the deprotected linker-payload conjugate (NH2-Val-Cit-PAB-MMAE) can be isolated and purified for subsequent conjugation to an antibody.

Conjugation of Deprotected Linker-Payload to an Antibody

This protocol outlines the general steps for conjugating the deprotected linker-payload to a monoclonal antibody via reduced interchain disulfide bonds.

Materials:

-

Monoclonal antibody (mAb)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Deprotected NH2-Val-Cit-PAB-MMAE with a maleimide group (Maleimide-Val-Cit-PAB-MMAE)

-

Phosphate-buffered saline (PBS)

-

Size-exclusion chromatography (SEC) system

Procedure:

-

Antibody Reduction: Reduce the interchain disulfide bonds of the mAb using a controlled amount of TCEP in PBS to generate free thiol groups.

-

Conjugation: Add the maleimide-functionalized and deprotected linker-payload to the reduced antibody solution. The maleimide group will react with the free thiol groups on the antibody to form a stable thioether bond.

-

Purification: Purify the resulting ADC from unconjugated payload and antibody fragments using size-exclusion chromatography.

Visualizing the Mechanism and Workflow

Signaling Pathway of MMAE

MMAE exerts its cytotoxic effect by disrupting the cellular microtubule network. This interference with microtubule dynamics leads to cell cycle arrest and ultimately apoptosis.

Caption: Signaling pathway of MMAE-induced cytotoxicity.

Experimental Workflow for ADC Production

The following diagram illustrates the key stages in the production of an MMAE-containing ADC, highlighting the role of the Fmoc group.

Caption: Experimental workflow for ADC production using this compound.

Conclusion

The Fmoc group plays an indispensable role in the synthesis of MMAE-containing payloads for antibody-drug conjugates. Its ability to be selectively introduced and removed under mild conditions provides the necessary control to build complex drug-linker architectures with high precision and purity. A thorough understanding of the principles of Fmoc chemistry, coupled with optimized experimental protocols, is essential for the successful development of next-generation ADCs. The quantitative data and workflows presented in this guide offer a valuable resource for researchers and scientists in the field of targeted cancer therapy, facilitating the rational design and efficient production of these promising biotherapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. JP2024511779A - Preparation and purification process of monomethyl auristatin E compound - Google Patents [patents.google.com]

- 3. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. rsc.org [rsc.org]

- 7. Synthesis and Evaluation of a Monomethyl Auristatin E—Integrin αvβ6 Binding Peptide–Drug Conjugate for Tumor Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. WO2017066668A1 - Drug-linker conjugate pharmaceutical compositions - Google Patents [patents.google.com]

An In-depth Technical Guide to the Mechanism of Action of Fmoc-MMAE in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-MMAE, or (9H-fluoren-9-yl)methyl N-[(2S)-1-[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate, is a pivotal component in the development of targeted cancer therapies. It is the N-fluorenylmethoxycarbonyl (Fmoc) protected form of Monomethyl Auristatin E (MMAE), a highly potent synthetic antineoplastic agent derived from the natural product dolastatin 10.[1] Due to its extreme cytotoxicity, MMAE cannot be administered as a standalone drug.[2] Instead, it serves as a payload in Antibody-Drug Conjugates (ADCs), where it is linked to a monoclonal antibody that directs it to specific tumor cells.[2] The Fmoc protecting group is instrumental in the synthesis of the drug-linker component of ADCs.[3] This guide provides a comprehensive technical overview of the mechanism of action of MMAE in cancer cells, supported by quantitative data, detailed experimental protocols, and visual diagrams.

Core Mechanism of Action: Microtubule Disruption

The primary mechanism of action of MMAE is the inhibition of tubulin polymerization.[2][4] Tubulin is the fundamental protein subunit of microtubules, which are essential components of the cytoskeleton involved in maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.[5] By binding to tubulin, MMAE disrupts the dynamic equilibrium of microtubule assembly and disassembly, leading to a cascade of events that culminate in cancer cell death.[6][7]

This disruption of microtubule dynamics triggers a prolonged mitotic arrest, activating the Spindle Assembly Checkpoint (SAC). The SAC is a crucial cellular surveillance mechanism that ensures the fidelity of chromosome segregation by preventing the onset of anaphase until all chromosomes are correctly attached to the mitotic spindle.[8] Key proteins involved in the SAC include MAD1, MAD2, BUB1, and BUBR1.[9][10][11][12] Persistent activation of the SAC due to irreparable microtubule damage leads to a state known as mitotic catastrophe, an oncosuppressive mechanism that drives cells with mitotic failure towards an irreversible fate of cell death or senescence.[13][14][15]

Figure 1: Core mechanism of MMAE action.

Induction of Apoptosis

Following mitotic catastrophe, MMAE-treated cancer cells undergo apoptosis, or programmed cell death.[16] This process is orchestrated by a complex network of signaling pathways.

Intrinsic Apoptotic Pathway

MMAE-induced apoptosis is primarily mediated through the intrinsic, or mitochondrial, pathway. This is evidenced by the modulation of Bcl-2 family proteins, which are key regulators of mitochondrial outer membrane permeabilization.[17] Treatment with an MMAE-containing ADC has been shown to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax.[17] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria into the cytosol.

Cytochrome c then binds to Apoptotic Protease Activating Factor-1 (Apaf-1), triggering the formation of the apoptosome. The apoptosome, in turn, activates caspase-9, an initiator caspase.[17] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3.[17] Active caspase-3 is responsible for the cleavage of a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[17]

Stress-Activated Protein Kinase (SAPK) Pathways

The cellular stress induced by microtubule disruption and mitotic arrest can also lead to the activation of stress-activated protein kinase (SAPK) pathways, including the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways.[7][18][19][20][21] Sustained activation of these pathways has been linked to the induction of apoptosis in response to various cellular stressors, including chemotherapeutic agents.[18][20] While the precise upstream activators of JNK and p38 in the context of MMAE-induced mitotic catastrophe are not fully elucidated, their activation likely contributes to the pro-apoptotic signaling cascade.

Figure 2: MMAE-induced apoptotic signaling pathway.

Cell Cycle Arrest at G2/M Phase

A direct consequence of microtubule disruption by MMAE is the arrest of cancer cells in the G2/M phase of the cell cycle.[16][22] This can be experimentally verified using flow cytometry to analyze the DNA content of treated cells.

Figure 3: Workflow for cell cycle analysis.

Quantitative Data: Cytotoxicity of MMAE

The cytotoxic potency of MMAE is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. The IC50 values of MMAE vary across different cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| SKBR3 | Breast Cancer | 3.27 ± 0.42 | [13] |

| HEK293 | Kidney Cancer | 4.24 ± 0.37 | [13] |

| BxPC-3 | Pancreatic Cancer | 0.97 ± 0.10 | [1][4] |

| PSN-1 | Pancreatic Cancer | 0.99 ± 0.09 | [1][4] |

| Capan-1 | Pancreatic Cancer | 1.10 ± 0.44 | [1][4] |

| Panc-1 | Pancreatic Cancer | 1.16 ± 0.49 | [1][4] |

| PC-3 | Prostate Cancer | ~2 | [16] |

| C4-2B | Prostate Cancer | ~2 | [16] |

| L-82 | Anaplastic Large Cell Lymphoma | Varies (2-55 ng/mL for ADCs) | [23] |

| Ramos | Burkitt's Lymphoma | 0.12 | [24] |

| MDA-MB-468 | Breast Cancer | Significant cytotoxicity at 1, 10, 100, 1000 ng/ml | [25] |

| MDA-MB-453 | Breast Cancer | Less sensitive than MDA-MB-468 | [25] |

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effect of MMAE on cancer cells.[13][25][26]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

MMAE

-

96-well microplates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of MMAE in complete culture medium.

-

Remove the existing medium from the wells and replace it with the medium containing different concentrations of MMAE. Include untreated control wells.

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.[13][24][26]

-

After incubation, add 20 µL of MTT solution to each well and incubate for 2-4 hours.[24][26]

-

Aspirate the medium containing MTT and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.[13][25]

-

Measure the absorbance at 550-570 nm using a microplate reader.[13][24][25]

-

Calculate cell viability as a percentage of the untreated control and determine the IC50 value. The cytotoxicity rate can be determined using the formula: cytotoxicity (%) = 100 - ((At-Ab)/(Ac-Ab)) × 100, where At is the absorbance of the test compound, Ab is the absorbance of the blank, and Ac is the absorbance of the negative control.[13]

Protocol 2: Apoptosis (Annexin V/Propidium Iodide) Assay

This protocol is used to detect and quantify apoptosis in MMAE-treated cells using flow cytometry.[17][27][28][29][30]

Materials:

-

Cancer cell line of interest

-

MMAE

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells and treat with MMAE at the desired concentration and for the desired time.

-

Harvest the cells, including both adherent and floating cells.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[29]

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[17]

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Protocol 3: Cell Cycle (Propidium Iodide) Analysis

This protocol is used to analyze the cell cycle distribution of MMAE-treated cells.[6][31][32][33][34]

Materials:

-

Cancer cell line of interest

-

MMAE

-

PBS

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing PI, RNase A, and a non-ionic detergent like Triton X-100)

-

Flow cytometer

Procedure:

-

Seed cells and treat with MMAE for the desired duration.

-

Harvest the cells and wash once with cold PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.

-

Incubate the cells on ice for at least 30 minutes or store them at -20°C.[6]

-

Wash the cells twice with cold PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for at least 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry.

Protocol 4: In Vitro Microtubule Polymerization Assay

This assay measures the effect of MMAE on the polymerization of purified tubulin.[5][14][35][36]

Materials:

-

Purified tubulin (e.g., from bovine brain)

-

GTP solution

-

Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)[36]

-

MMAE

-

Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

-

Thaw the purified tubulin on ice.

-

Prepare the tubulin solution in ice-cold polymerization buffer containing GTP.

-

Prepare different concentrations of MMAE in polymerization buffer.

-

In a pre-chilled 96-well plate, add the MMAE dilutions.

-

Add the tubulin solution to the wells to initiate the reaction.

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Measure the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60-90 minutes) to monitor microtubule polymerization. An increase in absorbance indicates polymerization.

Synthesis of this compound

A general synthetic route for a linker-MMAE conjugate involves several reaction steps, including activation of carboxylic acid groups, coupling reactions, and deprotection steps.[37] For example, the synthesis of a vc-MMAE linker-drug involves the reaction of MMAE with an activated linker precursor.[3][37]

Conclusion

This compound is a crucial precursor for the potent cytotoxic agent MMAE, which is a cornerstone of many successful ADCs in cancer therapy. The mechanism of action of MMAE is centered on its ability to inhibit tubulin polymerization, leading to G2/M cell cycle arrest, mitotic catastrophe, and subsequent apoptosis. This programmed cell death is orchestrated through the intrinsic apoptotic pathway, involving the Bcl-2 family of proteins and the caspase cascade. The in-depth understanding of this mechanism, supported by robust experimental protocols and quantitative data, is vital for the continued development and optimization of MMAE-based cancer therapeutics.

References

- 1. Antitumor effect of antitissue factor antibody-MMAE conjugate in human pancreatic tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. herbmedpharmacol.com [herbmedpharmacol.com]

- 3. Synthesis and Evaluation of a Monomethyl Auristatin E—Integrin αvβ6 Binding Peptide–Drug Conjugate for Tumor Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. igbmc.fr [igbmc.fr]

- 7. Mechanisms of the JNK/p38 MAPK signaling pathway in drug resistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Monomethyl auristatin antibody and peptide drug conjugates for trimodal cancer chemo-radio-immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mammalian mad2 and bub1/bubR1 recognize distinct spindle-attachment and kinetochore-tension checkpoints - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Spindle Checkpoint Protein Bub1 Is Required for Kinetochore Localization of Mad1, Mad2, Bub3, and Cenp-E, Independently of Its Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. embopress.org [embopress.org]

- 12. Checkpoint Protein BubR1 Acts Synergistically with Mad2 to Inhibit Anaphase-promoting Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 15. researchgate.net [researchgate.net]

- 16. Monomethyl Auristatin E Phosphate Inhibits Human Prostate Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Everything about Annexin V-based apoptosis assays | Immunostep Biotech [immunostep.com]

- 18. zider.free.fr [zider.free.fr]

- 19. mdpi.com [mdpi.com]

- 20. Sustained activation of JNK/p38 MAPK pathways in response to cisplatin leads to Fas ligand induction and cell death in ovarian carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Maples Scientific Publisher | Open Access Journals | Peer-reviewed Journals | MaplesPub [maplespub.com]

- 22. researchgate.net [researchgate.net]

- 23. aacrjournals.org [aacrjournals.org]

- 24. Payload-binding Fab fragments increase the therapeutic index of MMAE antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 25. applications.emro.who.int [applications.emro.who.int]

- 26. texaschildrens.org [texaschildrens.org]

- 27. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 29. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 30. assets.fishersci.com [assets.fishersci.com]

- 31. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 32. Flow cytometry with PI staining | Abcam [abcam.com]

- 33. vet.cornell.edu [vet.cornell.edu]

- 34. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers - PMC [pmc.ncbi.nlm.nih.gov]

- 35. An in vitro Microscopy-based Assay for Microtubule-binding and Microtubule-crosslinking by Budding Yeast Microtubule-associated Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 36. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 37. researchgate.net [researchgate.net]

- 38. pubs.acs.org [pubs.acs.org]

- 39. chem.uci.edu [chem.uci.edu]

- 40. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

Fmoc-MMAE: A Technical Guide to a Potent Cytotoxin in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-MMAE (Fluorenylmethyloxycarbonyl-monomethyl auristatin E) is a synthetic, highly potent antineoplastic agent that serves as a critical component in the development of antibody-drug conjugates (ADCs). As a derivative of the natural product dolastatin 10, MMAE is an antimitotic agent that inhibits tubulin polymerization, a key process in cell division.[1][2] Its high cytotoxicity makes it unsuitable for systemic administration as a standalone drug. However, when conjugated to a monoclonal antibody (mAb) that specifically targets tumor-associated antigens, MMAE can be delivered directly to cancer cells, maximizing its therapeutic effect while minimizing off-target toxicity.[3][4]

The Fmoc protecting group on the N-terminus of MMAE allows for its use in solid-phase peptide synthesis (SPPS) and facilitates the controlled and site-specific conjugation to linkers, which in turn are attached to the antibody.[5] This technical guide provides an in-depth overview of the chemical structure, properties, and applications of this compound in the context of ADC development.

Chemical Structure and Properties

This compound is a complex molecule comprising the cytotoxic auristatin E core and a protective Fmoc group. The presence of the Fmoc group is instrumental in the synthesis of drug-linker constructs prior to their conjugation to an antibody.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅₄H₇₇N₅O₉ | [5] |

| Molecular Weight | 940.22 g/mol | [5] |

| Appearance | White to off-white solid powder | [6] |

| Solubility | Soluble in DMSO (≥ 45 mg/mL) | [7] |

| Storage Conditions | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C under nitrogen. Unstable in solution; prepare fresh. | [7][8] |

Table 2: Cytotoxicity of MMAE and MMAE-Containing Conjugates

| Cell Line | Compound | IC₅₀ / EC₅₀ | Reference(s) |

| PC-3 (Prostate Cancer) | MMAE | ~2 nM (IC₅₀) | [9] |

| C4-2B (Prostate Cancer) | MMAE | ~48 nM (IC₅₀) | [9] |

| MDA-MB-468 (Breast Cancer) | MMAE | Significant cytotoxicity at 1, 10, 100, 1000 ng/ml | [7] |

| MDA-MB-453 (Breast Cancer) | MMAE | Lesser cytotoxicity compared to MDA-MB-468 | [7] |

| DX3puroβ6 (Melanoma) | [natCu]PDC-1 (MMAE-PDC) | >31-fold more cytotoxic than in DX3puro (-) cells | [10] |

| BxPC-3 (Pancreatic Cancer) | [natCu]PDC-1 (MMAE-PDC) | 65.1 ± 10.6 nM (EC₅₀) | [11] |

| MIA PaCa-2 (Pancreatic Cancer) | [natCu]PDC-1 (MMAE-PDC) | >250 nM (EC₅₀) | [11] |

| BXPC-3 (TROP-2 expressing) | SMADC001 (MMAE-ADC) | 0.128 nM (IC₅₀) | [12] |

Mechanism of Action: Tubulin Inhibition and Apoptosis

The cytotoxic activity of MMAE is attributed to its ability to disrupt microtubule dynamics within the cell.[2][9] Microtubules are essential components of the cytoskeleton and are critical for the formation of the mitotic spindle during cell division.

Upon binding of the ADC to its target antigen on the surface of a cancer cell, the ADC-antigen complex is internalized, typically through receptor-mediated endocytosis.[4] Inside the cell, the complex is trafficked to the lysosome, where the linker connecting the antibody and MMAE is cleaved by lysosomal proteases.[2] This releases the free, active MMAE into the cytoplasm.[4] The liberated MMAE then binds to tubulin, inhibiting its polymerization into microtubules.[9] The disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis, or programmed cell death.[13]

Experimental Protocols

Synthesis of this compound

While the complete de novo synthesis of this compound is a complex multi-step process typically performed by specialized chemical suppliers, a general overview of the final coupling step to introduce the Fmoc group is provided below. This protocol assumes the availability of des-Fmoc-MMAE.

Materials:

-

Des-Fmoc-MMAE

-

Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF), anhydrous

-

Stir plate and stir bar

-

Round bottom flask

-

Nitrogen or Argon atmosphere

-

High-Performance Liquid Chromatography (HPLC) for purification

-

Mass spectrometer for characterization

Procedure:

-

Dissolve des-Fmoc-MMAE in anhydrous DMF in a round bottom flask under an inert atmosphere.

-

Add DIPEA to the solution to act as a base.

-

In a separate container, dissolve Fmoc-OSu in anhydrous DMF.

-

Slowly add the Fmoc-OSu solution to the des-Fmoc-MMAE solution while stirring at room temperature.

-

Allow the reaction to proceed for several hours to overnight, monitoring the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, quench the reaction with a small amount of water.

-

Remove the DMF under reduced pressure.

-

Purify the crude product using reverse-phase HPLC.

-

Characterize the purified this compound by mass spectrometry and NMR to confirm its identity and purity.

Conjugation of this compound to a Linker (e.g., MC-VC-PAB)

This compound is typically deprotected to MMAE before conjugation to a linker that is already attached to an antibody, or it is incorporated into a drug-linker construct. A common linker is maleimidocaproyl-valine-citrulline-p-aminobenzylcarbamate (MC-VC-PAB). The following is a general protocol for conjugating MMAE to this linker.

Materials:

-

MMAE (obtained after deprotection of this compound)

-

MC-VC-PAB-PNP (p-nitrophenyl carbonate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF), anhydrous

-

Stir plate and stir bar

-

Reaction vessel

-

HPLC for purification

-

Mass spectrometer for characterization

Procedure:

-

Dissolve MMAE and MC-VC-PAB-PNP in anhydrous DMF in a reaction vessel.

-

Add DIPEA to the reaction mixture to facilitate the coupling reaction.

-

Stir the reaction at room temperature for several hours to overnight.

-

Monitor the reaction progress by HPLC.

-

Once the reaction is complete, purify the resulting MC-VC-PAB-MMAE drug-linker construct by reverse-phase HPLC.

-

Confirm the identity and purity of the product by mass spectrometry.

General Workflow for ADC Development using this compound

The development of an ADC using this compound involves a series of well-defined steps, from the initial synthesis of the drug-linker to the final characterization of the ADC.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of a compound.[7][9]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

This compound, MMAE, or ADC constructs

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compounds (this compound, MMAE, or ADC) in complete cell culture medium.

-

Remove the medium from the wells and add the different concentrations of the test compounds. Include untreated cells as a negative control and a vehicle control (e.g., DMSO).

-

Incubate the plate for a specified period (e.g., 48 or 72 hours).[7]

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC₅₀ value (the concentration of the drug that inhibits cell growth by 50%).

Conclusion

This compound is a pivotal molecule in the field of targeted cancer therapy. Its potent cytotoxic mechanism, combined with the chemical tractability afforded by the Fmoc protecting group, makes it an ideal payload for the development of antibody-drug conjugates. This guide has provided a comprehensive overview of its chemical structure, properties, mechanism of action, and key experimental protocols relevant to its application in ADC research and development. A thorough understanding of these aspects is crucial for scientists and researchers working to advance the next generation of targeted cancer therapeutics.

References

- 1. Drug-Linker Conjugates for ADC Inhibitor, Gene | MedChemExpress [medchemexpress.eu]

- 2. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]

- 3. adcreview.com [adcreview.com]

- 4. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Evaluation of a Monomethyl Auristatin E—Integrin αvβ6 Binding Peptide–Drug Conjugate for Tumor Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. applications.emro.who.int [applications.emro.who.int]

- 8. This compound | ADC Cytotoxin | 474645-26-6 | Invivochem [invivochem.com]

- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 10. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Enzyme-linked immunosorbent assays for quantification of MMAE-conjugated ADCs and total antibodies in cynomolgus monkey sera - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

Fmoc-MMAE: A Technical Guide to a Potent Payload for Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the use of (9-fluorenylmethoxycarbonyl)monomethyl auristatin E (Fmoc-MMAE) as a highly potent cytotoxic payload in the development of antibody-drug conjugates (ADCs). We will delve into its mechanism of action, the chemistry of drug-linker conjugation, and provide detailed experimental protocols for the synthesis, characterization, and evaluation of this compound-bearing ADCs. This guide is intended to serve as a comprehensive resource for researchers in the field of targeted cancer therapy.

Introduction to MMAE as an ADC Payload

Monomethyl auristatin E (MMAE) is a synthetic analogue of the natural product dolastatin 10, a powerful antimitotic agent isolated from the sea hare Dolabella auricularia.[1][2] Due to its extreme potency, with IC50 values in the low nanomolar to picomolar range, MMAE is too toxic to be used as a standalone chemotherapeutic agent.[3][4][5] However, when conjugated to a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen, it can be delivered directly to cancer cells, minimizing systemic toxicity.[1][3] This targeted delivery is the cornerstone of ADC technology.

The use of an Fmoc protecting group on the N-terminus of MMAE is a key strategy in the synthesis of the drug-linker construct. The Fmoc group is stable under neutral conditions but can be readily removed under mild basic conditions to reveal the amine, which is then available for conjugation to the linker moiety.[6]

Mechanism of Action

MMAE exerts its cytotoxic effect by disrupting the microtubule dynamics within the cell.[1][2] This process is critical for the formation of the mitotic spindle during cell division.

Signaling Pathway of MMAE-induced Cytotoxicity

Upon internalization of the ADC into the target cancer cell via receptor-mediated endocytosis, the ADC is trafficked to the lysosome.[2] Inside the lysosome, the linker connecting MMAE to the antibody is cleaved, releasing the free drug into the cytoplasm.[3][7] The liberated MMAE then binds to tubulin, inhibiting its polymerization into microtubules.[1][2] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis and cell death.[2][8]

Recent studies have also suggested that MMAE-based ADCs can induce immunogenic cell death and modulate the tumor microenvironment by activating signaling pathways such as the cGAS-STING and inhibiting others like the PI3K/Akt/mTOR pathway.[9][10]

Quantitative Data on this compound ADCs

The efficacy and safety of an ADC are critically dependent on several factors, including the drug-to-antibody ratio (DAR), the in vitro cytotoxicity (IC50), and its pharmacokinetic profile.

In Vitro Cytotoxicity

The potency of MMAE-based ADCs is typically evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this assessment.

| ADC Target | Cell Line | Linker-Payload | Average DAR | IC50 (nM) | Reference |

| HER2 | BXPC-3 | PEG4-Val-Lys(m-dPEG24)-PAB-MMAE | 4.3 | 0.128 | [11] |

| CD30 | Karpas 299 | vc-MMAE | ~4 | <1 | [7] |

| DR5 | Mia PaCa-2 | PY-VC-MMAE | N/A | ~10 | [9] |

| DR5 | PL45 | PY-VC-MMAE | N/A | ~5 | [9] |

| HER2 | JIMT-1 (low HER2) | Bis-alkylation-MMAE | 4 | ~1 | [12] |

| HER2 | N87 (high HER2) | Cys-linker-MMAE | N/A | 0.01-0.1 | [13] |

| HER2 | BT-474 | Cys-linker-MMAE | N/A | 0.01-0.1 | [13] |

| HER2 | HCC1954 | Cys-linker-MMAE | N/A | 0.1-1 | [13] |

Drug-to-Antibody Ratio (DAR) and Pharmacokinetics

The DAR represents the average number of drug molecules conjugated to a single antibody. It is a critical quality attribute that influences both the efficacy and the pharmacokinetic properties of the ADC.[11][14] Higher DAR values can lead to increased potency but may also result in faster clearance from circulation.[14]

| ADC | Average DAR | Clearance (mouse) | In Vivo Model | Key Finding | Reference |

| cAC10-vc-MMAE (E2) | 2 | 5-fold slower than E8 | Mouse Xenograft | Increased therapeutic index with lower DAR. | [14] |

| cAC10-vc-MMAE (E4) | 4 | 3-fold slower than E8 | Mouse Xenograft | Comparable in vivo efficacy to E8 at equal mAb doses. | [14] |

| cAC10-vc-MMAE (E8) | 8 | Baseline | Mouse Xenograft | Higher in vitro potency. | [14] |

| Pinatuzumab vedotin | ~3.5 | Dose-dependent | Rat | Unconjugated MMAE detected in plasma and blood. | [5] |

| Multiple vc-MMAE ADCs | ~2.4-4 | Generally linear PK | Human (Phase 1) | Similar PK profiles across different vc-MMAE ADCs. | [6][15] |

Experimental Protocols

This section provides detailed methodologies for the key experimental procedures involved in the development and evaluation of this compound ADCs.

Synthesis of Fmoc-Val-Cit-PAB-MMAE

This protocol describes the synthesis of a commonly used drug-linker, Fmoc-Val-Cit-PAB-MMAE.[16][][18]

Materials:

-

Fmoc-Val-Cit-PAB-OH

-

Monomethyl auristatin E (MMAE)

-

1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIEA)

-

Anhydrous Dimethylformamide (DMF)

-

Piperidine

-

Reverse-phase preparative HPLC system

Procedure:

-

Activation of Fmoc-Val-Cit-PAB-OH: Dissolve Fmoc-Val-Cit-PAB-OH (1.1 eq) and HATU (1.1 eq) in anhydrous DMF. Add DIEA (2.2 eq) and stir the mixture at room temperature for 30 minutes.

-

Coupling with MMAE: Add a solution of MMAE (1.0 eq) in anhydrous DMF to the activated linker solution. Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by analytical RP-HPLC.

-

Purification: Upon completion, purify the crude product by reverse-phase preparative HPLC.

-

Lyophilization: Lyophilize the purified fractions to obtain Fmoc-Val-Cit-PAB-MMAE as a white solid.

-

Fmoc Deprotection (for subsequent conjugation): To remove the Fmoc group, dissolve the Fmoc-protected drug-linker in DMF and treat with 20% piperidine for 20-30 minutes at room temperature.[16] Purify the deprotected product by RP-HPLC.

Antibody Conjugation

This protocol outlines the conjugation of the deprotected drug-linker to a monoclonal antibody via reduced interchain disulfide bonds.[5]

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

-

Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Deprotected Val-Cit-PAB-MMAE drug-linker

-

Quenching agent (e.g., N-acetylcysteine)

-

Purification system (e.g., Size Exclusion Chromatography - SEC)

Procedure:

-

Antibody Reduction: Treat the mAb with a reducing agent (e.g., 5-10 molar excess of TCEP) at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.

-

Conjugation: Add the deprotected drug-linker (e.g., 5-10 molar excess per mAb) to the reduced antibody solution. Incubate the reaction at 4°C for 1-2 hours.

-

Quenching: Add an excess of a quenching agent (e.g., N-acetylcysteine) to react with any unreacted drug-linker.

-

Purification: Purify the resulting ADC from unconjugated drug-linker and other small molecules using SEC.

ADC Characterization

4.3.1. Hydrophobic Interaction Chromatography (HIC) for DAR Determination

HIC is a powerful technique to determine the drug-to-antibody ratio and assess the heterogeneity of the ADC preparation.[3][19][20]

Materials:

-

HIC column (e.g., TSKgel Butyl-NPR)

-

HPLC system

-

Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0)

-

Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0, with 20% isopropanol)

Procedure:

-

Equilibration: Equilibrate the HIC column with Mobile Phase A.

-

Injection: Inject the ADC sample onto the column.

-

Gradient Elution: Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B.

-

Detection: Monitor the elution profile at 280 nm.

-

Data Analysis: The different DAR species will elute as separate peaks, with higher DAR species being more hydrophobic and thus eluting later. The average DAR can be calculated from the peak areas of the different species.[3]

4.3.2. Reversed-Phase HPLC (RP-HPLC) for Purity and Stability

RP-HPLC is used to assess the purity of the ADC and can also be used to analyze its stability under different conditions.[3][21]

Materials:

-

RP-HPLC column (e.g., C4 or C8)

-

HPLC system

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

-

Equilibration: Equilibrate the column with a mixture of Mobile Phase A and B.

-

Injection: Inject the ADC sample.

-

Gradient Elution: Elute the ADC using a gradient of increasing Mobile Phase B.

-

Detection: Monitor the elution at 280 nm.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxicity of ADCs.[22][23]

Materials:

-

Target cancer cell line

-

96-well plates

-

ADC and control antibodies

-

Cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

ADC Treatment: Treat the cells with serial dilutions of the ADC and control antibodies for a specified period (e.g., 72-96 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Conclusion

This compound remains a cornerstone in the development of ADCs due to its high potency and well-understood mechanism of action. The strategic use of the Fmoc protecting group facilitates the synthesis of complex drug-linker constructs. A thorough understanding of the experimental protocols for synthesis, conjugation, and characterization, as outlined in this guide, is essential for the successful development of novel and effective MMAE-based ADCs. The continued exploration of the intricate signaling pathways modulated by these potent therapeutics will further pave the way for the rational design of next-generation cancer therapies.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Clinical pharmacology of vc-MMAE antibody–drug conjugates in cancer patients: learning from eight first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Therapeutic efficacy of a MMAE-based anti-DR5 drug conjugate Oba01 in preclinical models of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. molnar-institute.com [molnar-institute.com]

- 10. Enzyme-linked immunosorbent assays for quantification of MMAE-conjugated ADCs and total antibodies in cynomolgus monkey sera - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In Vitro and In Vivo Evaluation of Cysteine Rebridged Trastuzumab-MMAE Antibody Drug Conjugates with Defined Drug-to-Antibody Ratios [pubmed.ncbi.nlm.nih.gov]

- 12. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. rsc.org [rsc.org]

- 16. FMoc-Val-Cit-PAB: Applications of FMoc-Val-Cit-PAB in Antibody-Drug Conjugates and Its Synthesis Method_Chemicalbook [chemicalbook.com]

- 18. tandfonline.com [tandfonline.com]

- 19. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. applications.emro.who.int [applications.emro.who.int]

- 22. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

The Auristatin Family: A Technical Guide to a Potent Class of Cytotoxic Agents

For Researchers, Scientists, and Drug Development Professionals

The auristatin family of synthetic peptides stands as a cornerstone in the development of targeted cancer therapies, most notably as the cytotoxic payloads in antibody-drug conjugates (ADCs). Their exceptional potency in disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis, has positioned them as critical components in the next generation of oncology therapeutics. This technical guide provides an in-depth exploration of the auristatin core, detailing their mechanism of action, structure-activity relationships, and the experimental protocols essential for their evaluation.

Mechanism of Action: Disrupting the Cellular Scaffolding

Auristatins exert their cytotoxic effects by interfering with the highly dynamic process of tubulin polymerization. Microtubules, polymers of α- and β-tubulin heterodimers, are fundamental components of the cytoskeleton, playing crucial roles in cell division, intracellular transport, and maintenance of cell shape.

The primary mechanism of action for auristatins involves their binding to the vinca alkaloid-binding site on β-tubulin. This interaction inhibits the polymerization of tubulin into microtubules. The disruption of microtubule dynamics has profound consequences for the cell, primarily by arresting the cell cycle in the G2/M phase, as the mitotic spindle cannot form correctly. This prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1][2]

Several key members of the auristatin family, including monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF), are potent inhibitors of tubulin polymerization.[3] While both are highly effective, they possess distinct properties. MMAE is cell-permeable, which can contribute to a "bystander effect" where it can kill neighboring antigen-negative tumor cells after being released from the target cell.[4] In contrast, MMAF is less permeable due to a charged C-terminal phenylalanine, which can limit off-target toxicity.[4]

The disruption of the microtubule network by auristatins also leads to the induction of endoplasmic reticulum (ER) stress response pathways.[5][6] This includes the activation of inositol-requiring enzyme 1 (IRE1) and c-Jun N-terminal kinase (JNK), which contribute to the apoptotic signal.[5] The culmination of these events—mitotic arrest, apoptosis induction, and ER stress—underlines the multifaceted cytotoxic efficacy of the auristatin family.

Quantitative Analysis of Cytotoxicity

The potency of auristatin derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug that inhibits a biological process, such as cell proliferation, by 50%. The following tables summarize the in vitro cytotoxicity of various auristatins across a range of cancer cell lines.

| Auristatin Derivative | Cell Line | Cancer Type | IC50 (nM) | Reference |

| MMAE | SKBR3 | Breast Cancer | 3.27 ± 0.42 | [7] |

| HEK293 | Kidney Cancer | 4.24 ± 0.37 | [7] | |

| MDA-MB-468 | Breast Cancer | Lower than MDA-MB-453 | [8] | |

| MDA-MB-453 | Breast Cancer | Higher than MDA-MB-468 | [8] | |

| BxPC-3 | Pancreatic Cancer | 0.97 ± 0.10 | [9] | |

| PSN-1 | Pancreatic Cancer | 0.99 ± 0.09 | [9] | |

| Capan-1 | Pancreatic Cancer | 1.10 ± 0.44 | [9] | |

| Panc-1 | Pancreatic Cancer | 1.16 ± 0.49 | [9] | |

| NCI N87 | Gastric Cancer | ~0.07 (as P-MMAF) | [4] | |

| OE19 | Esophageal Cancer | ~0.16 (as P-MMAF) | [4] | |

| MMAF | SK-MEL-5 | Melanoma | 0.7 - 7.1 ng/mL (as L49 conjugate) | [10] |

| IGR37 | Melanoma | 1 - 26 ng/mL (as L49 conjugate) | [10] | |

| SK-MEL-28 | Melanoma | 1,000 ng/mL (as L49 conjugate) | [10] | |

| Panc-1 | Pancreatic Cancer | >1,000 | [11] | |

| MIA PaCa-2 | Pancreatic Cancer | ~950 | [11] | |

| BxPC3 | Pancreatic Cancer | >1,000 | [11] | |

| Auristatin PE | HPAC (wild-type p53) | Pancreatic Cancer | Growth Inhibition and Apoptosis | [12] |

| PANC-1 (mutant p53) | Pancreatic Cancer | Growth Inhibition and Apoptosis | [12] |

Note: IC50 values can vary depending on the specific experimental conditions, including the assay used and the incubation time.

Experimental Protocols

Accurate and reproducible experimental data are paramount in the evaluation of cytotoxic agents. The following sections provide detailed methodologies for key assays used to characterize the auristatin family.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

-

Target cancer cell lines

-

Complete cell culture medium

-

96-well flat-bottom plates

-

Auristatin derivative stock solution (in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (typically 1,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[13][14]

-

Compound Treatment: Prepare serial dilutions of the auristatin derivative in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).

-

Incubation: Incubate the plate for a period that allows for the assessment of cytotoxicity, typically 48 to 144 hours, depending on the cell line and the specific auristatin derivative.[13] For tubulin inhibitors, a 72 or 96-hour incubation is often recommended.[13]

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 1-4 hours at 37°C.[13]

-

Solubilization: After the incubation with MTT, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[13] The plate may be incubated overnight at 37°C to ensure complete dissolution.

-

Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of greater than 650 nm should also be used.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the drug concentration. The IC50 value is then determined by fitting the data to a sigmoidal dose-response curve.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules. The polymerization is typically monitored by an increase in light scattering (absorbance) or fluorescence.

Materials:

-

Purified tubulin (e.g., bovine brain tubulin)

-

General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Glycerol (optional, as a polymerization enhancer)

-

Auristatin derivative stock solution

-

Temperature-controlled microplate reader

Procedure:

-

Reagent Preparation: On ice, prepare a tubulin solution (e.g., 3 mg/mL) in ice-cold General Tubulin Buffer supplemented with 1 mM GTP and, if desired, glycerol (e.g., 10%).[15]

-

Compound Addition: In a pre-warmed 96-well plate (at 37°C), add a small volume (e.g., 10 µL) of the auristatin derivative at various concentrations.[15] Include a vehicle control.

-

Initiation of Polymerization: To initiate the polymerization reaction, add the prepared tubulin solution (e.g., 90 µL) to each well.[15] It is critical to work quickly and avoid introducing bubbles.

-

Kinetic Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C and begin kinetic readings of the absorbance at 340 nm every 30-60 seconds for a duration of 60-90 minutes.[15][16]

-

Data Analysis: The rate of tubulin polymerization (Vmax) can be determined from the slope of the linear portion of the polymerization curve. The effect of the auristatin is assessed by comparing the Vmax and the plateau of the polymerization curve in the presence of the compound to the vehicle control.

Visualizing the Impact: Signaling Pathways and Experimental Logic

To better understand the complex cellular events triggered by auristatins and the workflow for their evaluation, the following diagrams have been generated using Graphviz.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Monomethyl auristatin antibody and peptide drug conjugates for trimodal cancer chemo-radio-immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. applications.emro.who.int [applications.emro.who.int]

- 9. researchgate.net [researchgate.net]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Targeted Delivery of Auristatin-Modified Toxins to Pancreatic Cancer Using Aptamers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Induction of growth inhibition and apoptosis in pancreatic cancer cells by auristatin-PE and gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 14. researchgate.net [researchgate.net]

- 15. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 16. sigmaaldrich.com [sigmaaldrich.com]

Safety Precautions for Handling Highly Cytotoxic Fmoc-MMAE: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Monomethyl Auristatin E (Fmoc-MMAE) is a pivotal component in the development of Antibody-Drug Conjugates (ADCs), serving as a protected form of the highly potent cytotoxic agent, Monomethyl Auristatin E (MMAE). MMAE is a synthetic analog of the natural antimitotic agent dolastatin 10 and is estimated to be 100 to 1000 times more potent than traditional chemotherapeutic drugs like doxorubicin.[1] Its mechanism of action involves the inhibition of tubulin polymerization, which leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2][3] The fluorenylmethyloxycarbonyl (Fmoc) protecting group on MMAE facilitates the controlled and specific conjugation to linker molecules during the synthesis of ADCs.

Given the extreme cytotoxicity of MMAE, with IC50 values in the nanomolar and even picomolar range, the handling of this compound in a laboratory setting demands stringent safety protocols to prevent occupational exposure.[4] This technical guide provides a comprehensive overview of the necessary safety precautions, handling procedures, and emergency protocols for working with this highly potent compound.

Hazard Identification and Risk Assessment

This compound is classified as a highly potent active pharmaceutical ingredient (HPAPI) due to the inherent toxicity of the MMAE payload. The primary routes of occupational exposure include inhalation of airborne powder, dermal contact, and accidental ingestion.

Safety Data Sheet (SDS) Summary for this compound:

| Hazard Statement | Precautionary Statement |

| H302: Harmful if swallowed | P264: Wash hands thoroughly after handling. |

| H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| H319: Causes serious eye irritation | P302+P352: IF ON SKIN: Wash with plenty of soap and water. |

| H335: May cause respiratory irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

This is a summary of the primary hazards. Always consult the full Safety Data Sheet from the supplier before handling the compound.

Engineering Controls and Containment

The handling of this compound powder requires the use of primary engineering controls to minimize the risk of aerosol generation and exposure. All manipulations of the solid compound must be performed within a certified containment system.

Recommended Containment:

-

Weighing and Aliquoting: A powder containment ventilated enclosure or a negative pressure isolator is mandatory for weighing and handling this compound powder. These systems provide a controlled environment that prevents the escape of airborne particles.

-

Solution Preparation and Use: Once dissolved, this compound solutions should be handled within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood with appropriate airflow.

Personal Protective Equipment (PPE)

Appropriate PPE is the final barrier of protection and must be worn at all times when handling this compound, both in its solid form and in solution.

| PPE Item | Specifications |

| Gloves | Double gloving with nitrile or neoprene gloves is required. The outer gloves should be changed immediately upon contamination. |

| Lab Coat | A disposable, back-closing gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs. |

| Eye Protection | Chemical safety goggles or a full-face shield must be worn. |

| Respiratory Protection | When handling the powder outside of a containment system (not recommended), a NIOSH-approved N95 or higher-rated respirator is mandatory. |

Chemical Properties and Stability

Understanding the chemical properties of this compound is crucial for its safe handling and storage.

| Property | Value/Information |

| Molecular Formula | C₅₄H₇₇N₅O₉ |

| Molecular Weight | 940.22 g/mol |

| Appearance | White to off-white solid powder |

| Solubility | Soluble in DMSO (≥ 45 mg/mL), DMF, and other organic solvents. |

| Storage (Solid) | Store at -20°C for long-term stability (up to 2 years). Can be stored at 4°C for shorter periods. Keep under nitrogen and protect from moisture.[5] |

| Stability in Solution | This compound is unstable in solution and should be freshly prepared for use.[5][6] Stock solutions in DMSO can be stored in aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[5] Avoid repeated freeze-thaw cycles. |

Experimental Protocols

The following are detailed protocols for the safe handling of this compound in a laboratory setting. These procedures should be performed within the appropriate engineering controls as described in Section 3.

Weighing and Preparation of Stock Solution

-

Preparation:

-

Don all required PPE as outlined in Section 4.

-

Prepare the workspace within the powder containment ventilated enclosure or isolator by laying down a disposable absorbent bench liner.

-

Have all necessary equipment ready, including a calibrated analytical balance, spatulas, weighing paper or boat, and a pre-labeled vial for the stock solution.

-

-

Weighing:

-

Carefully transfer the desired amount of this compound powder from the stock vial to the weighing paper or boat using a clean spatula.

-

Avoid creating dust. If any powder is spilled, decontaminate the area immediately (see Section 8).

-

-

Dissolution:

-

Transfer the weighed this compound to the pre-labeled vial.

-

Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired concentration.

-

Gently vortex or sonicate the vial until the solid is completely dissolved. To aid dissolution, the tube can be warmed to 37°C and oscillated in an ultrasonic bath.[5]

-

This compound Conjugation to a Linker (Illustrative Example)

This protocol provides a general workflow for the conjugation of this compound to a linker containing a primary amine. Specific reaction conditions may vary.

References

- 1. adcreview.com [adcreview.com]

- 2. researchgate.net [researchgate.net]

- 3. medkoo.com [medkoo.com]

- 4. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. medchemexpress.com [medchemexpress.com]

The Cornerstone of Precision: Unpacking the Importance of the Fmoc Protecting Group in Antibody-Drug Conjugate (ADC) Synthesis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the exquisite specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic drugs. The success of an ADC hinges on the precise and stable connection between its constituent parts, a linkage mediated by a chemical linker. The synthesis of these intricate linkers, often peptide-based, demands a robust and versatile chemical strategy. Central to this strategy is the use of protecting groups, with the 9-fluorenylmethoxycarbonyl (Fmoc) group emerging as a cornerstone of modern ADC development. This technical guide delves into the critical role of the Fmoc protecting group in ADC synthesis, providing an in-depth analysis of its advantages, applications, and the experimental protocols that underpin its use.

The Orthogonal Advantage: Why Fmoc Reigns Supreme in Linker Synthesis

The synthesis of complex molecules like ADC linkers often involves a multi-step process where different functional groups must be selectively manipulated. This necessitates an "orthogonal" protecting group strategy, where one type of protecting group can be removed under conditions that do not affect others. This is precisely where the Fmoc group excels.

The Fmoc group is a base-labile protecting group used to temporarily block amine functionalities.[1] Its key advantage lies in its harmonious pairing with acid-labile protecting groups, such as the tert-butoxycarbonyl (Boc) or trityl (Trt) groups, which are commonly used to protect the side chains of amino acids.[] This orthogonality is fundamental to Solid-Phase Peptide Synthesis (SPPS), the primary method for constructing the peptide-based linkers prevalent in many ADCs.[3][4]

During SPPS, the Fmoc group on the N-terminus of the growing peptide chain can be selectively removed with a mild base, typically a solution of piperidine in an organic solvent like dimethylformamide (DMF), without disturbing the acid-labile side-chain protecting groups.[1] This allows for the sequential addition of amino acids to build the desired linker sequence. The harsher acidic conditions required for the removal of Boc groups, in contrast, could prematurely cleave side-chain protectors or the linker from the solid support resin.[]

The mild conditions required for Fmoc deprotection also contribute to preserving the integrity of sensitive moieties within the drug-linker construct.[1] Furthermore, the cleavage of the Fmoc group releases dibenzofulvene, a chromophore that can be quantified by UV spectroscopy, allowing for real-time monitoring of the deprotection reaction.

Core Applications of Fmoc Chemistry in ADC Synthesis

The versatility of the Fmoc protecting group makes it indispensable in several key stages of ADC synthesis:

-

Solid-Phase Synthesis of Peptide Linkers: Fmoc-protected amino acids are the fundamental building blocks for the SPPS of peptide linkers.[3] Many clinically successful and investigational ADCs utilize peptide linkers, such as the widely used valine-citrulline (Val-Cit) motif, which is designed to be cleaved by lysosomal enzymes like Cathepsin B inside the target cancer cell.[] The synthesis of these dipeptide linkers is routinely accomplished using Fmoc-SPPS.

-

Introduction of Spacers and Functional Groups: Fmoc-protected building blocks are not limited to standard amino acids. A variety of Fmoc-protected linkers incorporating polyethylene glycol (PEG) spacers, for instance, are commercially available.[] These PEGylated linkers can improve the solubility and pharmacokinetic properties of the resulting ADC.

-

Site-Specific Conjugation: The development of site-specific ADCs, which have a uniform drug-to-antibody ratio (DAR), is a major goal in the field. Fmoc chemistry can be employed in the synthesis of complex linkers that are then conjugated to engineered sites on the antibody, such as unnatural amino acids or glycans.[6]

Quantitative Data in ADC Synthesis

While direct head-to-head comparisons of ADC synthesis yields with and without Fmoc protection are not extensively published in a single tabular format, the literature provides valuable quantitative data for individual steps. The following table summarizes representative yields for key transformations in the synthesis of drug-linker conjugates utilizing Fmoc chemistry.

| Step | Description | Reagents | Typical Yield (%) | Reference |

| 1 | Synthesis of Fmoc-Val-Cit-PAB | Fmoc-Val-Cit, 4-aminobenzyl alcohol, EEDQ | 82 | [7] |

| 2 | Fmoc Deprotection | Piperidine in DMF | High (often quantitative and used in excess) | [7][8] |

| 3 | Synthesis of Fmoc-Val-Cit-PAB (alternative route) | L-Citrulline starting material, 6 steps | 85 (overall) | [8] |

| 4 | Synthesis of a drug-linker construct (KGP05 payload) | Mc-Val-Cit-PABOH linker | 50 (overall) | [9] |

| 5 | Synthesis of LP2004 (Camptothecin-based ADC) | Fmoc-protected intermediate | 53.53 | [10] |

| 6 | Synthesis of LP3004 (Camptothecin-based ADC) | Fmoc-protected intermediate | 46.33 | [10] |

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a drug-linker conjugate using Fmoc chemistry and its subsequent conjugation to an antibody.

Protocol 1: Synthesis of a Val-Cit-PAB Drug-Linker Conjugate

This protocol outlines the synthesis of a maleimide-functionalized Val-Cit-PAB linker, followed by conjugation to a thiol-containing drug.

Materials:

-

Fmoc-Val-Cit-PAB-PNP (p-nitrophenyl carbonate)

-

Thiol-containing cytotoxic drug

-

Dimethylformamide (DMF)

-

N,N-Diisopropylethylamine (DIPEA)

-

Piperidine

-

Maleimidocaproic acid (MC)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N-Hydroxysuccinimide (NHS)

-

Dichloromethane (DCM)

-

Diethyl ether

-

Reversed-phase HPLC system for purification

Procedure:

-

Fmoc Deprotection of Val-Cit-PAB-PNP:

-

Dissolve Fmoc-Val-Cit-PAB-PNP in DMF.

-

Add a 20% solution of piperidine in DMF.

-

Stir the reaction at room temperature for 1-2 hours.

-

Monitor the deprotection by TLC or LC-MS.

-

Upon completion, remove the solvent under reduced pressure. Co-evaporate with DMF to remove residual piperidine. The resulting H₂N-Val-Cit-PAB-PNP is used in the next step without further purification.

-

-

Coupling of Maleimidocaproic Acid (MC):

-

Dissolve maleimidocaproic acid and NHS in DCM.

-

Add DCC and stir at room temperature for 1 hour to activate the carboxylic acid.

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Add the activated MC-NHS ester solution to a solution of H₂N-Val-Cit-PAB-PNP and DIPEA in DMF.

-

Stir the reaction at room temperature overnight.

-

Purify the resulting MC-Val-Cit-PAB-PNP linker by reversed-phase HPLC.

-

-

Conjugation of the Thiol-Containing Drug:

-

Dissolve the purified MC-Val-Cit-PAB-PNP linker and the thiol-containing drug in a suitable solvent system (e.g., DMF/water).

-

Adjust the pH of the solution to ~7 with a buffer (e.g., phosphate buffer).

-

Stir the reaction at room temperature for 2-4 hours.

-

Monitor the reaction by LC-MS.

-